molecular formula C6H7ClN4S B8658600 (6-Chloro-2-methylpyrimidin-4-yl)thiourea

(6-Chloro-2-methylpyrimidin-4-yl)thiourea

Cat. No. B8658600
M. Wt: 202.67 g/mol
InChI Key: AOBAGFNCIUDDMJ-UHFFFAOYSA-N
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Patent
US08242270B2

Procedure details

A solution of ethyl 6-chloro-2-methylpyrimidin-4-ylcarbamothioylcarbamate (275 mg, 1.0 mmol) and 1N sodium hydroxide (3.5 eq) was heated and stirred at 50° C. for 2 h. The resulting slurry was cooled to 20-22° C. The solid was collected by vacuum filtration, washed with water, and dried to give 185 mg of 1-(6-chloro-2-methylpyrimidin-4-yl)thiourea (91% yield). 1H NMR (400 MHz, DMSO-d6): δ 2.51 (S, 3H), 7.05 (s, 1H), 9.35 (s, 1H), 10.07 (s, 1H), 10.91 (s, 1H); 13C NMR (125 MHz, DMSO-d6) δ: 25.25, 104.56, 159.19, 159.33, 167.36, 180.91.
Name
ethyl 6-chloro-2-methylpyrimidin-4-ylcarbamothioylcarbamate
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH:9][C:10]([NH:12]C(=O)OCC)=[S:11])[CH:3]=1.[OH-].[Na+]>>[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH:9][C:10]([NH2:12])=[S:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 6-chloro-2-methylpyrimidin-4-ylcarbamothioylcarbamate
Quantity
275 mg
Type
reactant
Smiles
ClC1=CC(=NC(=N1)C)NC(=S)NC(OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 20-22° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)C)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.